N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide
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Overview
Description
N-((1R,5S,6S)-3-Azabicyclo[310]Hexan-6-Yl)Isobutyramide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the isobutyramide group. Common reagents used in these reactions include strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability.
Substitution: Commonly involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.
N,N-Diisopropylethylamine: Commonly used as a non-nucleophilic base in organic synthesis.
Phenylephrine Related Compound F: Used in pharmaceutical research.
Uniqueness
N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide stands out due to its unique bicyclic structure and the specific stereochemistry that imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various advanced research applications.
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methylpropanamide |
InChI |
InChI=1S/C9H16N2O/c1-5(2)9(12)11-8-6-3-10-4-7(6)8/h5-8,10H,3-4H2,1-2H3,(H,11,12)/t6-,7+,8? |
InChI Key |
NHMZFDNYMNHPDP-DHBOJHSNSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
CC(C)C(=O)NC1C2C1CNC2 |
Origin of Product |
United States |
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